

"2-Thiazolamine, 5-ethoxy-" vs. other thiazole derivatives' bioactivity

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Compound of Interest

Compound Name: 2-Thiazolamine, 5-ethoxy
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The Bioactive Landscape of Thiazole Derivatives: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This guide provides a comparative overview of the bioactivity of various thiazole derivatives, with a special focus on the structural class of 2-aminothiazoles, to which "2-Thiazolamine, 5-ethoxy-" belongs. While specific experimental data for "2-Thiazolamine, 5-ethoxy-" is limited in publicly available research, this guide leverages data from structurally related 2-aminothiazole derivatives with substitutions at the 5-position to provide a valuable comparative context for its potential bioactivity.

Diverse Bioactivities of Thiazole Derivatives

Thiazole-containing compounds are recognized for a wide array of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] The versatility of the thiazole ring allows for extensive chemical modifications, leading to a broad range of therapeutic potentials.

Anticancer Activity

Thiazole derivatives have emerged as a promising class of anticancer agents.[3] Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer



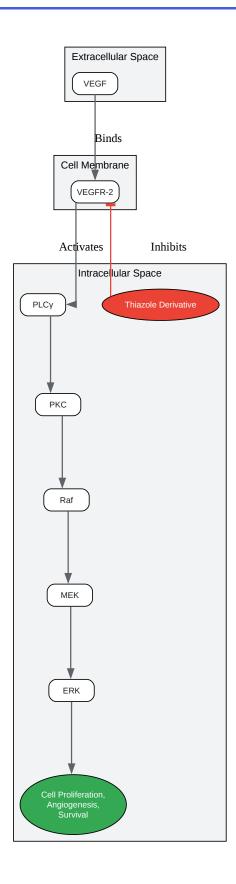




cell proliferation and survival.

One of the critical targets for many anticancer thiazole derivatives is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4] Inhibition of VEGFR-2 blocks the signaling cascade responsible for angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.





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VEGFR-2 signaling pathway inhibited by thiazole derivatives.



Comparative Anticancer Activity of 2-Aminothiazole Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50) of various 2-aminothiazole derivatives against different cancer cell lines. The data is presented to offer a comparative perspective on how substitutions on the thiazole ring influence anticancer potency.

Compound ID	Substitution at C5	Cancer Cell Line	IC50 (μM)	Reference
Compound 1	-H	Leukemia (HL- 60)	1.3 ± 0.29	[5]
Compound 2	-benzyl	Glioblastoma (U251)	> 100	[3]
Compound 3	-benzyl	Melanoma (WM793)	> 100	[3]
Compound 4	-carboxylic acid phenylamide	Leukemia (K563)	16.3	[3]
Compound 5	-NO2	Breast (MCF-7)	2.57 ± 0.16	[4]
Compound 6	-NO2	Liver (HepG2)	7.26 ± 0.44	[4]

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Thiazole derivatives have demonstrated significant potential in this area, exhibiting activity against a range of bacterial and fungal pathogens.[6][7]

Comparative Antimicrobial Activity of 2-Aminothiazole Derivatives

The minimum inhibitory concentration (MIC) is a key indicator of a compound's antimicrobial efficacy. The table below presents MIC values for various 2-aminothiazole derivatives against different microbial strains.

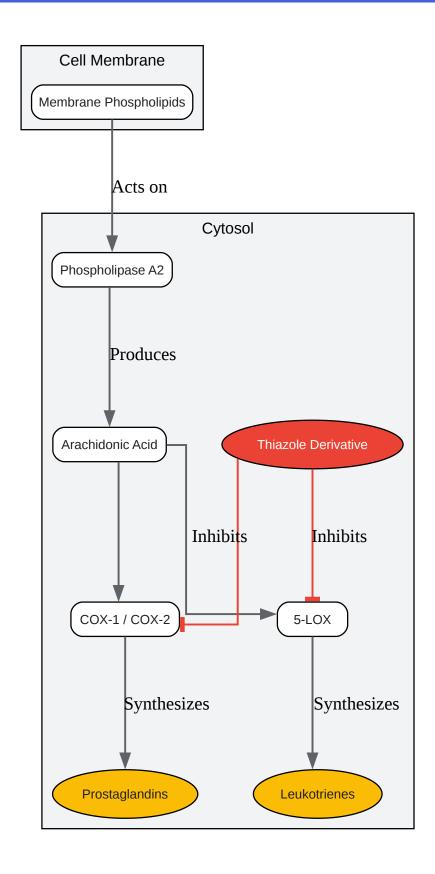


Compound ID	Substitution at C5	Microbial Strain	MIC (μg/mL)	Reference
Compound 7	-aryl	Pseudomonas aeruginosa	24	[8]
Compound 8	-aryl	Shigella flexneri	36	[8]
Compound 9	-alkylidene	Pseudomonas aeruginosa	>100	[1]
Compound 10	-aryl	Candida albicans	9	[9]
Compound 11	-aryl-5H- thiazolo[4,3- b]-1,3,4- thiadiazole	Staphylococcus aureus	50	[10]

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases, and the development of novel anti-inflammatory agents is a critical area of research. Thiazole derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[11][12] These enzymes are central to the inflammatory cascade, responsible for the production of prostaglandins and leukotrienes.





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COX/LOX inflammatory pathway inhibited by thiazole derivatives.



Comparative Anti-inflammatory Activity of Thiazole Derivatives

The following table provides IC50 values for the inhibition of COX-1, COX-2, and 5-LOX by different thiazole derivatives, illustrating their potential as anti-inflammatory agents.

Compound ID	Thiazole Derivative Type	Target Enzyme	IC50 (μM)	Reference
Compound 12	5,6- diarylimidazo[2,1 -b]thiazole	COX-2	Potent (specific value not provided)	[12]
Compound 13	4-substituted thiazole analogue of indomethacin	COX-2	0.3	[12]
Compound 14	N-aryl-4-aryl-1,3- thiazole-2-amine	5-LOX	0.127	[12]
Compound 15	Indole-2- formamide benzimidazole[2, 1-b]thiazole	IL-6	2.294	[13]
Compound 16	Indole-2- formamide benzimidazole[2, 1-b]thiazole	TNF-α	12.901	[13]

Experimental Protocols

A brief overview of the standard methodologies used to generate the comparative data in this guide is provided below.

MTT Assay for Anticancer Activity



The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[2]

- Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
- Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
- MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.
- Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
- Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm)
 using a microplate reader.
- IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.[14]

Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15]

- Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
- Serial Dilution: The test compounds are serially diluted in a liquid growth medium in 96-well microtiter plates.
- Inoculation: Each well is inoculated with the microbial suspension.
- Incubation: The plates are incubated under appropriate conditions for the test microorganism.
- MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9]

COX/LOX Inhibition Assay



The inhibitory activity of compounds against COX and LOX enzymes can be determined using various in vitro assays.

- Enzyme Preparation: Purified COX-1, COX-2, or 5-LOX enzymes are used.
- Substrate and Compound Incubation: The enzyme is incubated with the test compound at various concentrations.
- Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate (e.g., arachidonic acid).
- Product Measurement: The formation of the enzymatic product (e.g., prostaglandins for COX, leukotrienes for LOX) is measured using methods such as spectrophotometry, fluorometry, or enzyme-linked immunosorbent assay (ELISA).
- IC50 Calculation: The concentration of the compound that inhibits enzyme activity by 50% (IC50) is calculated.[11][16]

Conclusion

While direct experimental data on the bioactivity of "2-Thiazolamine, 5-ethoxy-" remains elusive, the extensive research on structurally similar 2-aminothiazole derivatives provides a strong foundation for predicting its potential pharmacological profile. The data presented in this guide clearly demonstrates that substitutions at various positions of the 2-aminothiazole core significantly influence its anticancer, antimicrobial, and anti-inflammatory activities. Further experimental investigation into "2-Thiazolamine, 5-ethoxy-" and its analogues is warranted to fully elucidate their therapeutic potential and contribute to the development of new, effective treatments for a range of diseases.

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